molecular formula C9H14F3N3 B1419619 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine CAS No. 1048389-82-7

3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

Cat. No.: B1419619
CAS No.: 1048389-82-7
M. Wt: 221.22 g/mol
InChI Key: ULDPQKCPIAKINS-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H14F3N3 and its molecular weight is 221.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Protective Group Application

3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is used in organic synthesis, particularly as a protecting group for pyrazoles. Pollock and Cole (2014) describe the use of tert-butyl as a pyrazole protecting group, highlighting its utility in single-step preparations and safety in waste disposal (Pollock & Cole, 2014).

Methodology in Synthesis

The compound plays a significant role in various synthesis methodologies. For instance, Becerra, Rojas, and Castillo (2021) report its efficient use in a one-pot, two-step synthesis, demonstrating its operational ease and time efficiency (Becerra, Rojas, & Castillo, 2021).

Structural and Spectroscopic Studies

The compound's reactivity and spectroscopic properties have been a subject of interest. Herberhold, Tröbs, Zhou, and Wrackmeyer (1997) explored its reactivity and NMR spectroscopic properties, providing insights into its molecular interactions and potential applications in various chemical reactions (Herberhold, Tröbs, Zhou, & Wrackmeyer, 1997).

Application in Catalysis

The compound has been investigated for its role in catalysis. Martins et al. (2012) conducted a comparative study on the synthesis of pyrazoles, including variants of the compound, demonstrating its potential use in catalytic processes (Martins et al., 2012).

Involvement in Pharmaceutical Synthesis

Its derivatives are important in pharmaceutical synthesis. Mironovich and Shcherbinin (2014) reported on its use in the preparation of biologically active compounds, signifying its potential in the development of new pharmaceuticals (Mironovich & Shcherbinin, 2014).

Mechanism of Action

Target of Action

The primary target of 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is the Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). These receptors are novel receptor tyrosine kinases (RTKs) that regulate various cellular signaling pathways .

Mode of Action

This compound interacts with DDR1 and DDR2, inhibiting their function. This compound has shown potent inhibition of DDR2 wild-type gene with an IC50 value of 0.003 ± 0.003 µM .

Biochemical Pathways

DDR1 and DDR2 regulate various cellular signaling pathways, including cell proliferation, adhesion, migration, and matrix remodeling. Dysregulation of these receptors may lead to metastatic cancer progressions .

Result of Action

By inhibiting DDR1 and DDR2, this compound can potentially disrupt the cellular signaling pathways regulated by these receptors, thereby preventing the progression of metastatic cancers .

Properties

IUPAC Name

5-tert-butyl-2-(2,2,2-trifluoroethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3/c1-8(2,3)6-4-7(13)15(14-6)5-9(10,11)12/h4H,5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDPQKCPIAKINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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